Cas no 2171981-39-6 ((3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride)

(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride is a sulfonyl fluoride derivative featuring a benzodioxepin core, making it a valuable intermediate in medicinal chemistry and chemical biology. Its reactive sulfonyl fluoride group enables selective covalent binding to nucleophilic residues, such as serine or threonine, in target proteins, facilitating activity-based protein profiling (ABPP) and inhibitor development. The benzodioxepin scaffold contributes to enhanced stability and lipophilicity, improving membrane permeability for biological applications. This compound is particularly useful in probe design for studying enzyme mechanisms or identifying reactive binding sites. Its synthetic versatility allows further functionalization, supporting diverse research applications in drug discovery and biochemical tool development.
(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride structure
2171981-39-6 structure
Product Name:(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride
CAS No:2171981-39-6
MF:C10H11FO4S
MW:246.255345582962
CID:5846308
PubChem ID:165958348
Update Time:2025-06-13

(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride
    • EN300-1450978
    • 2171981-39-6
    • Inchi: 1S/C10H11FO4S/c11-16(12,13)7-8-2-3-9-10(6-8)15-5-1-4-14-9/h2-3,6H,1,4-5,7H2
    • InChI Key: VACDWEDWOYRDNY-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC2=C(C=1)OCCCO2)(=O)(=O)F

Computed Properties

  • Exact Mass: 246.03620816g/mol
  • Monoisotopic Mass: 246.03620816g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 61Ų

(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride Pricemore >>

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Additional information on (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride

Comprehensive Analysis of (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride (CAS No. 2171981-39-6)

The compound (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride (CAS No. 2171981-39-6) is a specialized sulfonyl fluoride derivative with significant potential in medicinal chemistry and biochemical research. Its unique structure, featuring a benzodioxepin core, makes it a valuable intermediate for designing enzyme inhibitors and proteomics tools. Researchers are increasingly interested in this compound due to its reactivity with serine hydrolases, a property leveraged in activity-based protein profiling (ABPP).

In recent years, the demand for sulfonyl fluorides has surged, driven by their role in covalent drug discovery and chemical biology. The benzodioxepin moiety in 2171981-39-6 enhances its lipophilicity and binding affinity, making it suitable for targeting membrane-associated proteins. This aligns with current trends in precision medicine, where researchers seek selective covalent modifiers to modulate disease pathways.

The compound's methanesulfonyl fluoride group is a key functional moiety, enabling irreversible inhibition of enzymes like serine proteases. This mechanism is critical for studying post-translational modifications and signal transduction networks. Notably, 2171981-39-6 has been explored in neurodegenerative disease research, where covalent inhibitors are investigated for their potential to target misfolded proteins.

From a synthetic chemistry perspective, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride offers versatility. Its benzodioxepin scaffold can be further functionalized to create bioisosteres or prodrugs, addressing challenges in drug delivery and metabolic stability. This adaptability resonates with the growing focus on structure-activity relationship (SAR) optimization in pharmaceutical development.

In chemoinformatics, CAS No. 2171981-39-6 is cataloged as a small molecule with moderate polar surface area (PSA), suggesting balanced permeability properties. These characteristics are essential for central nervous system (CNS) drug candidates, a hot topic in neuroscience research. The compound's sulfonyl fluoride warhead also positions it as a candidate for click chemistry applications, enabling bioorthogonal labeling in live cells.

Environmental and green chemistry considerations are increasingly shaping compound selection. 2171981-39-6 demonstrates stability under physiological conditions while being amenable to catalytic degradation, addressing concerns about persistent organic pollutants. This aligns with the sustainable chemistry movement, where researchers prioritize biodegradable reagents.

In high-throughput screening (HTS), this compound's fluorescence-quenching properties have been utilized for developing enzyme activity assays. Its compatibility with mass spectrometry further enhances its utility in proteome-wide studies, a rapidly expanding field due to advances in omics technologies.

The intellectual property landscape for benzodioxepin derivatives shows growing patent activity, particularly in kinase inhibitor applications. CAS No. 2171981-39-6 represents a strategic chemical space for fragment-based drug design (FBDD), where researchers combine privileged structures to create novel therapeutics.

From a regulatory perspective, proper handling of methanesulfonyl fluorides requires adherence to laboratory safety protocols, though they are not classified as hazardous under standard conditions. The compound's storage stability and solubility profile in polar aprotic solvents make it practical for automated synthesis platforms.

Future research directions for 2171981-39-6 may explore its cryo-EM compatibility for structural biology studies or its potential in targeted protein degradation (PROTACs). As the scientific community emphasizes reproducibility and open science, detailed characterization of such compounds becomes increasingly valuable for collaborative research initiatives.

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